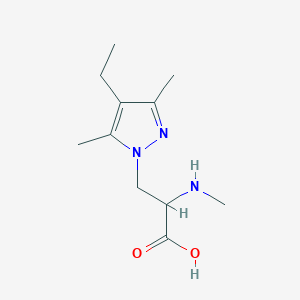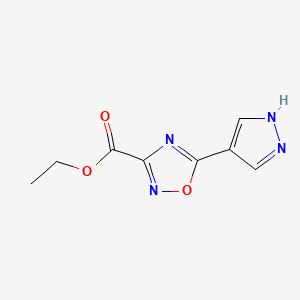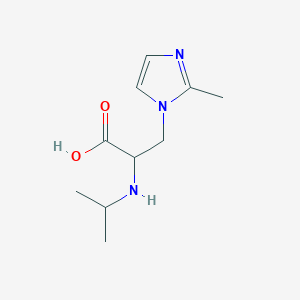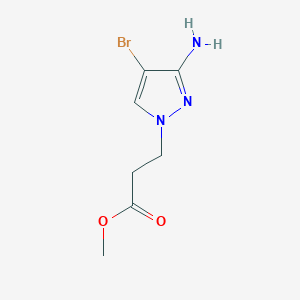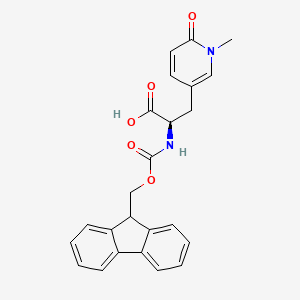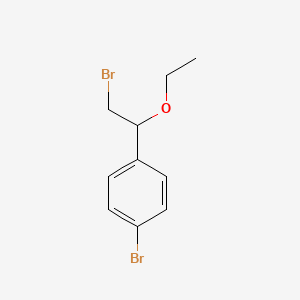
4-(Bromomethyl)-1,1,1-trifluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1,1,1-trifluorohexane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1,1-trifluorohexane typically involves the bromination of 1,1,1-trifluorohexane. This can be achieved through a free radical bromination process using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1,1,1-trifluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: The compound is used as an intermediate in the production of specialty chemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1,1,1-trifluorohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
1-Bromo-4-fluorobenzene: Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Bromomethyl)-1,1,1-trifluorohexane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability compared to other brominated or fluorinated compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H12BrF3 |
|---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
4-(bromomethyl)-1,1,1-trifluorohexane |
InChI |
InChI=1S/C7H12BrF3/c1-2-6(5-8)3-4-7(9,10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GHPYEXORQHCRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


